molecular formula C13H8O B8428906 Naphthalen-1-yl-propynal CAS No. 16176-23-1

Naphthalen-1-yl-propynal

Cat. No. B8428906
CAS RN: 16176-23-1
M. Wt: 180.20 g/mol
InChI Key: MHCLWYJKIWFPSU-UHFFFAOYSA-N
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Description

Naphthalen-1-yl-propynal is a useful research compound. Its molecular formula is C13H8O and its molecular weight is 180.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Naphthalen-1-yl-propynal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Naphthalen-1-yl-propynal including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

16176-23-1

Product Name

Naphthalen-1-yl-propynal

Molecular Formula

C13H8O

Molecular Weight

180.20 g/mol

IUPAC Name

3-naphthalen-1-ylprop-2-ynal

InChI

InChI=1S/C13H8O/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9-10H

InChI Key

MHCLWYJKIWFPSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C#CC=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 3-naphthalen-1-yl-prop-2-yn-1-ol (3.51 g, 19.26 mmol) in dichloromethane (60 mL) and tetrapropylammonium perruthenate (0.14 g, 0.39 mmol, 2 mol %) was stirred at 0° C. under an atmosphere of nitrogen. N-methylmorpholin-N-oxide (4.06 g, 34.67 mmol, 1.8 eq.) was divided into 4 portions and the first portion (1.01 g, 8.67 mmol) was added to the reaction mixture and the resulting black mixture was stirred at room temperature for an hour. The remaining portions were added sequentially at hourly intervals and the mixture was left to stir for a further 19 hours. The TLC of the reaction mixture indicated that the starting material had been consumed and the reaction was quenched by the addition of saturated aqueous sodium bicarbonate (50 mL) and the reaction mixture was extracted with dichloromethane (3×50 mL), dried over sodium sulphate and concentrated in vacuo to afford a black residue. The crude material was purified by flash chromatography (SiO2, ethyl acetate:petroleum ether 40-60; 30%:70%) to afford the desired compound as a yellow oil (2.85 g, 82%). 1H NMR (400 MHz, CDCl3) δ ppm 7.49-7.65 (4H, m, ArH), 7.89 (1H, d, J 8.0 Hz, ArH), 7.99-8.01 (1H, d, J 8.0 Hz, ArH), 8.32-8.34 (1H, d, J 8.4 Hz, ArH), 9.57 (1H, s, CHO).
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3.51 g
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0.14 g
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4.06 g
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Yield
82%

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